molecular formula C9H7N3O B12557746 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium CAS No. 142114-64-5

1-Oxido-2-pyridin-4-ylpyrimidin-1-ium

Cat. No.: B12557746
CAS No.: 142114-64-5
M. Wt: 173.17 g/mol
InChI Key: XQJKBLYPXAWOIZ-UHFFFAOYSA-N
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Description

1-Oxido-2-pyridin-4-ylpyrimidin-1-ium is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is notable for its unique structure, which includes an oxido group attached to the nitrogen atom of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium typically involves the cyclization of pyridine and pyrimidine precursors under oxidative conditions. One common method includes the reaction of pyridine-4-carbaldehyde with guanidine in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as transition metal complexes can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).

Major Products:

Scientific Research Applications

1-Oxido-2-pyridin-4-ylpyrimidin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes. These interactions make it a potent inhibitor of various biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium is unique due to the presence of the oxido group, which enhances its reactivity and potential for forming hydrogen bonds.

Properties

CAS No.

142114-64-5

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1-oxido-2-pyridin-4-ylpyrimidin-1-ium

InChI

InChI=1S/C9H7N3O/c13-12-7-1-4-11-9(12)8-2-5-10-6-3-8/h1-7H

InChI Key

XQJKBLYPXAWOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C([N+](=C1)[O-])C2=CC=NC=C2

Origin of Product

United States

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